2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a sulfur-containing organic compound, specifically a derivative of benzo[e][1,2,4]thiadiazine. Benzo[e][1,2,4]thiadiazines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the ring contains carbon, nitrogen, and sulfur atoms.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzo[e][1,2,4]thiadiazine ring with a propyl group and a sulfur atom attached at one position, and a methoxyphenyl-acetamide group attached via a sulfur atom at another position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzo[e][1,2,4]thiadiazine ring and the various functional groups attached to it. The sulfur atoms in the ring and the amide group in the methoxyphenyl-acetamide moiety could potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the potentially aromatic benzo[e][1,2,4]thiadiazine ring could impact properties like solubility, melting point, and boiling point .Scientific Research Applications
Anticancer Activities
Compounds based on the scaffolds of 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide, including variants of the specified chemical, have been explored for their anticancer activities. They have exhibited moderate to good inhibitory activity against various cancer cell lines, such as lung, ovary, prostate, breast, and colon cancers. For instance, compound 9 from these series was found to be notably active. Some studies also suggest that the inhibition of cancer cell growth by these compounds could be partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).
COX Inhibitory Activity
A series of derivatives containing a 4-methoxyphenyl group within their structures demonstrated strong inhibitory activity on the COX-2 enzyme. For instance, one specific compound exhibited higher selectivity for this enzyme, which was supported by molecular docking studies (Ertas et al., 2022).
Antimicrobial and Antioxidant Agents
Certain synthesized compounds in related research have shown potent antimicrobial activity against various bacteria and fungi and exhibited very good antioxidant activity. These include derivatives synthesized by cyclization of chalcones with substituted ortho-phenylenediamine (Naraboli & Biradar, 2017).
Antioxidant and Anti-inflammatory Properties
A series of related compounds have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing good efficacy in both aspects. For example, some compounds have exhibited both antioxidant and anti-inflammatory activities, suggesting a potential for therapeutic applications (Koppireddi et al., 2013).
Future Directions
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-12-22-16-6-4-5-7-17(16)28(24,25)21-19(22)27-13-18(23)20-14-8-10-15(26-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAWNOYQYSLEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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